(R)-FTY-720 Vinylphosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

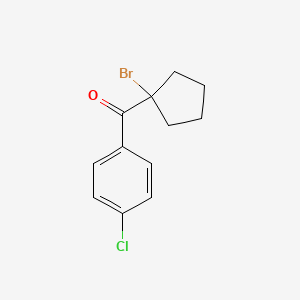

“®-FTY-720 Vinylphosphonate” is related to nucleic acids used for inhibiting the expression of a target gene in a cell . It involves a first strand that is at least partially complementary to at least a portion of RNA transcribed from the target gene to be inhibited . The first strand of the nucleic acid has a terminal 5’ (E)-vinylphosphonate nucleotide that is linked to the second nucleotide in the first strand by a phosphodiester linkage .

Synthesis Analysis

The first enantioselective synthesis of chiral isosteric phosphonate analogues of FTY720 is described . One of these analogues, FTY720-(E)-vinylphosphonate (S)-5, but not its R enantiomer, elicited a potent antiapoptotic effect in intestinal epithelial cells .

Molecular Structure Analysis

The effects of solvent type and initiator and CTA concentrations on the microstructure, molecular weight and stereoregularity of the resulting PVPA was extensively investigated by FTIR, 1 HNMR, 31 PNMR and elemental analysis .

Chemical Reactions Analysis

An asymmetric Michael addition of malononitrile to vinyl phosphonates was accomplished by hydrogen bond-enhanced bifunctional halogen bond (XB) catalysis . Halogen bonding, with the support of hydrogen-bonding, played a key role in the activation of the Michael acceptors through the phosphonate group .

作用機序

Safety and Hazards

将来の方向性

While specific future directions for “®-FTY-720 Vinylphosphonate” are not directly available, the field of directed evolution, which includes the development of siRNAs, is seeing significant advancements . These advancements are enabling new research questions to be tackled and are expected to have implications for the development and application of “®-FTY-720 Vinylphosphonate” and similar compounds .

特性

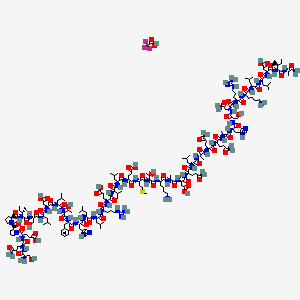

| { "Design of the Synthesis Pathway": "The synthesis of (R)-FTY-720 Vinylphosphonate involves several steps including protection of hydroxyl groups, phosphorylation, deprotection, and vinylphosphonate formation.", "Starting Materials": ["(R)-FTY-720", "Diethyl chlorophosphate", "Triethylamine", "Methanol", "Tetrahydrofuran", "Toluene", "Sodium bicarbonate", "Sodium chloride", "Water"], "Reaction": ["Protection of hydroxyl groups using diethyl chlorophosphate and triethylamine in methanol and tetrahydrofuran", "Phosphorylation using diethyl chlorophosphate and triethylamine in tetrahydrofuran", "Deprotection using sodium bicarbonate in water", "Formation of vinylphosphonate using toluene and triethylamine in tetrahydrofuran"] } | |

| 1142015-25-5 | |

分子式 |

C20H34NO4P |

分子量 |

383.469 |

IUPAC名 |

[(E,3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |

InChI |

InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m1/s1 |

InChIキー |

YWQUROWPKWKDNA-UHPIZROJSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |

同義語 |

P-[(1E,3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]-phosphonic Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,4]Dioxino[2,3-g][1,3]benzothiazole](/img/structure/B571219.png)

![[3,3'-Biisoxazol]-5-ylmethanol](/img/structure/B571222.png)

![1h-Imidazo[4,5-g]isoquinoline](/img/structure/B571225.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-benzoyl-3-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]benzoate;N,N-diethylethanamine](/img/structure/B571226.png)